(2R)-2-(Methoxymethyl)morpholine

描述

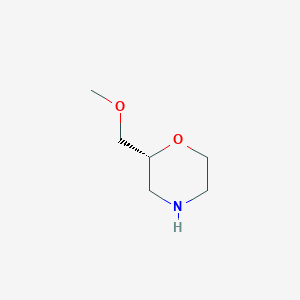

(2R)-2-(Methoxymethyl)morpholine is a chiral morpholine derivative characterized by the presence of a methoxymethyl group at the second position of the morpholine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Methoxymethyl)morpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C)

Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

Solvents: Methanol or other suitable organic solvents

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized catalysts can further improve the scalability of the synthesis.

化学反应分析

Reaction Conditions:

-

Reactants :

-

(R)-(-)-Methyl glycidyl ether

-

Taurine (2-aminoethanesulfonic acid)

-

-

Solvent : Methanol

-

Base : 40% aqueous sodium hydroxide

-

Temperature : 50°C

-

Reaction Time : 21.25 hours

Procedure:

-

A methanolic solution of (R)-(-)-methyl glycidyl ether is added dropwise to a mixture of taurine and sodium hydroxide.

-

The reaction mixture is stirred at 50°C, with additional sodium hydroxide added after 75 minutes.

-

After 20 hours, the solution is diluted with water and extracted with ethyl acetate.

-

The organic phase is dried (Na₂SO₄) and concentrated to yield the product.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 10% |

| Purity | Confirmed via ¹H NMR |

This method highlights the challenges in achieving high yields, likely due to competing side reactions or steric effects imposed by the chiral center .

Role in Organocatalytic Reactions

This compound derivatives have been explored as organocatalysts in asymmetric synthesis. For example, morpholine-based catalysts facilitate 1,4-conjugate additions with high enantioselectivity.

Mechanistic Insights:

-

Proton Transfer : The methoxymethyl group participates in proton-transfer processes, assisted by solvents like isopropanol (iPrOH), which act as bridges for hydrogen transfer .

-

Stereochemical Control : The chiral center at C2 directs enantioselectivity during catalytic cycles, as demonstrated in density functional theory (DFT) studies .

Example Reaction:

1,4-Conjugate Addition

-

Substrates : Nitroalkenes and aldehydes

-

Catalyst : Morpholine derivative with a carboxylic acid group

-

Conditions : iPrOH solvent, room temperature

-

Outcome :

-

Yield : >90%

-

Enantiomeric Excess (ee) : Up to 99%

-

Comparative Reaction Data

The table below summarizes key reaction parameters for morpholine derivatives:

| Reaction Type | Conditions | Key Outcomes |

|---|---|---|

| Synthesis | NaOH/MeOH, 50°C | Low yield (10%) |

| Catalytic 1,4-Addition | iPrOH, RT | High ee (99%) |

科学研究应用

Chemistry

(2R)-2-(Methoxymethyl)morpholine serves as a building block in organic synthesis. Its chiral nature allows it to be utilized in the production of complex organic molecules and pharmaceutical intermediates.

Biology

In biological research, this compound has been employed to study enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with specific molecular targets enhances its utility in drug discovery.

Medicine

The compound has been investigated for its potential as a pharmacophore in drug design. Notable applications include:

- Antifungal and Antibacterial Agents: It has shown promise in the development of new antimicrobial compounds.

- Antiviral Activity: Research indicates it may inhibit the replication of HIV by interfering with its viral cycle.

Anticancer Properties

Research has demonstrated that morpholine derivatives exhibit significant anticancer activity. A study evaluating various derivatives showed that this compound had notable effects on human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6r | A375 Melanoma | 10.7 |

| 6s | D54 Glioblastoma | 9.9 |

| 6s | SET-2 Leukemia | 7.0 |

These results indicate promising therapeutic potential against various cancers.

Neuroprotective Effects

Studies suggest that morpholine derivatives can modulate neurodegenerative processes by targeting receptors involved in neuroinflammation and apoptosis. For example, in models of Parkinson's disease, compounds similar to this compound demonstrated potent inhibition of LRRK2 kinase with an IC50 of 0.76 nM.

作用机制

The mechanism of action of (2R)-2-(Methoxymethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Morpholine: The parent compound, lacking the methoxymethyl group.

(2S)-2-(Methoxymethyl)morpholine: The enantiomer of (2R)-2-(Methoxymethyl)morpholine.

N-Methylmorpholine: A morpholine derivative with a methyl group on the nitrogen atom.

Uniqueness: this compound is unique due to its chiral nature and the presence of the methoxymethyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific stereochemistry can result in distinct interactions with biological targets, making it a valuable tool in medicinal chemistry and drug design.

生物活性

(2R)-2-(Methoxymethyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C6H13NO2

- CAS Number : 157791-21-4

The methoxymethyl group enhances the solubility and bioavailability of the morpholine ring, which is known for its versatility in drug design.

Biological Activity Overview

Morpholine derivatives, including this compound, have been shown to exhibit a variety of biological activities, including:

- Anticancer Properties : Morpholine derivatives have been investigated as potential inhibitors of various cancer cell lines. For instance, compounds with morpholine moieties have been shown to inhibit PI3K and MEK pathways, leading to reduced cell viability in melanoma and glioblastoma models .

- Neuroprotective Effects : Research indicates that morpholine-containing compounds can modulate neurodegenerative processes. They target receptors involved in neuroinflammation and apoptosis, making them candidates for conditions like Parkinson's disease .

- Receptor Modulation : The presence of morpholine can enhance binding affinity to various receptors, including CB2 cannabinoid receptors and sigma receptors, which are implicated in pain modulation and neuroprotection .

Anticancer Activity

A study evaluating the anti-proliferative effects of morpholine derivatives showed that this compound exhibited significant activity against human cancer cell lines. The IC50 values ranged from 7.0 μM to 9.9 μM across different cell types, indicating promising therapeutic potential .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6r | A375 Melanoma | 10.7 |

| 6s | D54 Glioblastoma | 9.9 |

| 6s | SET-2 Leukemia | 7.0 |

Neurodegenerative Disease Models

In models of Parkinson's disease, morpholine derivatives like MLi-2 demonstrated potent inhibition of LRRK2 kinase with an IC50 of 0.76 nM. This suggests that such compounds could be developed for therapeutic strategies targeting neurodegenerative disorders .

The mechanisms by which this compound exerts its effects include:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression and neurodegeneration.

- Receptor Interaction : Morpholine's structural properties allow it to interact favorably with various receptors, enhancing its pharmacological profile.

- Metabolic Stability : Modifications such as the methoxymethyl group improve the metabolic stability of the compound, potentially leading to enhanced bioavailability .

属性

IUPAC Name |

(2R)-2-(methoxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPELJYYPPKJKBE-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437399 | |

| Record name | (2R)-2-(Methoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157791-21-4 | |

| Record name | (2R)-2-(Methoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。